molecular formula C25H21BrN2O2 B7708049 2-bromo-N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

2-bromo-N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

Cat. No.: B7708049
M. Wt: 461.3 g/mol
InChI Key: GKJUGDRJKZNIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves the inhibition of specific enzymes and signaling pathways that are essential for cancer cell survival. The compound has been found to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting these enzymes, the compound can induce the expression of genes that promote apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins. Additionally, the compound has been found to inhibit angiogenesis, which is the process by which tumors form new blood vessels to sustain their growth.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-bromo-N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in lab experiments is its potency and specificity. The compound has been found to be highly effective in inhibiting the growth of cancer cells, while having minimal effects on normal cells. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in vivo.

Future Directions

There are several future directions for the research on 2-bromo-N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One potential direction is to further elucidate the mechanism of action of the compound, particularly with regards to its effects on specific signaling pathways and enzymes. Another direction is to explore the potential applications of the compound in other fields, such as neuroscience and infectious diseases. Finally, there is a need for further research on the toxicity and pharmacokinetics of the compound, particularly with regards to its potential use in vivo.

Synthesis Methods

The synthesis of 2-bromo-N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves the reaction of 3,4-dimethylbenzoyl chloride with 2-aminomethyl-3-hydroxyquinoline in the presence of triethylamine and dimethylformamide. The resulting compound is then reacted with N-bromosuccinimide to obtain the final product.

Scientific Research Applications

2-bromo-N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been extensively studied for its potential applications in various fields. One of its primary applications is in the field of medicinal chemistry, where it has shown promising results in the treatment of cancer. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Properties

IUPAC Name

2-bromo-N-(3,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN2O2/c1-16-11-12-20(13-17(16)2)28(25(30)21-8-4-5-9-22(21)26)15-19-14-18-7-3-6-10-23(18)27-24(19)29/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJUGDRJKZNIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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